Cas no 949892-08-4 (1-Bromo-5-chloro-4-fluoro-2-methoxybenzene)
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
- CS-0211745
- MFCD18783171
- BS-24668
- 2-Bromo-4-chloro-5-fluoroanisole
- A859223
- NVSMLSKXNOHPFW-UHFFFAOYSA-N
- DTXSID10682194
- 949892-08-4
- G10253
- SCHEMBL4148256
- EN300-317140
- AKOS015888492
- Z1269123661
- ZMB89208
- DB-390907
-
- MDL: MFCD18783171
- Inchi: 1S/C7H5BrClFO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3
- InChI Key: NVSMLSKXNOHPFW-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1OC)F)Cl
Computed Properties
- Exact Mass: 237.92000
- Monoisotopic Mass: 237.91963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23000
- LogP: 3.25020
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019086727-5g |
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene |
949892-08-4 | 95% | 5g |
$734.39 | 2023-08-31 | |
| TRC | B683118-100mg |
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene |
949892-08-4 | 100mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B683118-250mg |
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene |
949892-08-4 | 250mg |
$ 236.00 | 2023-04-18 | ||
| TRC | B683118-500mg |
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene |
949892-08-4 | 500mg |
$ 362.00 | 2023-04-18 | ||
| TRC | B683118-1g |
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene |
949892-08-4 | 1g |
$ 523.00 | 2023-04-18 | ||
| Fluorochem | 215051-1g |
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene |
949892-08-4 | 95% | 1g |
£313.00 | 2022-03-01 | |
| Fluorochem | 215051-5g |
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene |
949892-08-4 | 95% | 5g |
£938.00 | 2022-03-01 | |
| Enamine | EN300-317140-0.05g |
1-bromo-5-chloro-4-fluoro-2-methoxybenzene |
949892-08-4 | 95.0% | 0.05g |
$28.0 | 2025-03-19 | |
| Enamine | EN300-317140-0.1g |
1-bromo-5-chloro-4-fluoro-2-methoxybenzene |
949892-08-4 | 95.0% | 0.1g |
$39.0 | 2025-03-19 | |
| Enamine | EN300-317140-0.25g |
1-bromo-5-chloro-4-fluoro-2-methoxybenzene |
949892-08-4 | 95.0% | 0.25g |
$55.0 | 2025-03-19 |
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene Suppliers
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
Introduction to 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene (CAS No. 949892-08-4)
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene, identified by its Chemical Abstracts Service (CAS) number 949892-08-4, is a specialized aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated methoxybenzenes, a subset of aromatic heterocycles that exhibit diverse biological activities due to the presence of multiple substituents on the benzene ring. The structural configuration of this molecule, featuring bromine, chlorine, and fluorine atoms at specific positions, along with a methoxy group, imparts unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry.
The significance of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene lies in its utility as a building block for the synthesis of more complex molecules. In recent years, there has been a surge in research focused on developing novel therapeutic agents, particularly in oncology and infectious diseases. The halogenated aromatic compounds, including this particular derivative, are frequently employed in medicinal chemistry due to their ability to modulate enzyme activity and interact with biological targets. The presence of bromine and chlorine atoms enhances the electrophilicity of the benzene ring, facilitating nucleophilic substitution reactions that are pivotal in constructing pharmacophores.
Recent advancements in drug discovery have highlighted the role of fluorinated aromatic compounds in improving metabolic stability and bioavailability of active pharmaceutical ingredients (APIs). The fluorine atom in 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene contributes to these properties by reducing hydrogen bonding interactions and increasing lipophilicity. This characteristic has been leveraged in the development of next-generation antiviral and anticancer drugs, where fluorine substitution often correlates with enhanced binding affinity to biological targets. The methoxy group further influences the electronic distribution of the molecule, making it a versatile scaffold for medicinal chemists.
In academic research, 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene has been utilized as a precursor in the synthesis of substituted biphenyls and triphenyl derivatives, which are known for their potent biological activities. For instance, studies have demonstrated its role in generating novel kinase inhibitors targeting aberrant signaling pathways in cancer cells. The halogen atoms on the benzene ring allow for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of polycyclic structures with high molecular complexity.
The pharmaceutical industry has also explored derivatives of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene for their potential antimicrobial properties. Researchers have synthesized analogs that exhibit activity against drug-resistant bacterial strains by interfering with essential metabolic pathways. The combination of bromine, chlorine, and fluorine substituents creates a molecular profile that disrupts bacterial cell wall synthesis and DNA replication. Such findings underscore the importance of this compound as a lead structure in antimicrobial drug development.
From an agrochemical perspective, 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene serves as a key intermediate in the production of advanced crop protection agents. Its structural features contribute to the efficacy of herbicides and fungicides by inhibiting enzymes involved in plant growth regulation or pathogen metabolism. The halogenated methoxybenzenes derived from this compound have shown promise in field trials for their ability to provide broad-spectrum protection against pests and diseases while maintaining environmental safety profiles.
The synthetic methodologies for preparing 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene have been refined over time to achieve higher yields and purities. Modern techniques involving flow chemistry and catalytic processes have enabled more efficient production scales suitable for industrial applications. Additionally, green chemistry principles have been integrated into its synthesis to minimize waste generation and hazardous byproduct formation. These innovations align with global efforts to promote sustainable chemical manufacturing practices.
Looking ahead, the future research directions involving 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene are likely to focus on expanding its applications in drug discovery and material science. Advances in computational chemistry may aid in predicting new derivatives with enhanced biological activity through virtual screening approaches. Furthermore, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be crucial in translating laboratory findings into clinical or commercial products.
In summary,1-Bromo-5-chloro-4-fluoro-2-methoxybenzene (CAS No. 949892-08-4) is a multifaceted compound with significant potential across multiple sectors of chemical research and industry. Its unique structural attributes make it an indispensable tool for synthesizing complex molecules with therapeutic or agrochemical relevance. As scientific understanding progresses,this compound will continue to play a pivotal role in shaping next-generation innovations.
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